Mardepodect

Vue d'ensemble

Description

Mardepodect, également connu sous son nom de code de développement PF-2545920, est un médicament développé par Pfizer pour le traitement de la schizophrénie. Il agit comme un inhibiteur de la phosphodiestérase sélectif pour le sous-type 10A de la phosphodiestérase. L’enzyme phosphodiestérase 10A est principalement exprimée dans le cerveau, en particulier dans le striatum, le noyau accumbens et le tubercule olfactif. Cette enzyme est cruciale dans la régulation de l’activité des neurones à épines moyennes sensibles à la dopamine dans le striatum, qui sont des cibles des antipsychotiques conventionnels .

Applications De Recherche Scientifique

Mardepodect has been extensively studied for its potential therapeutic applications:

Chemistry: Used as a model compound to study the behavior of phosphodiesterase inhibitors.

Biology: Investigated for its role in modulating neuronal activity and neurotransmitter release.

Medicine: Explored as a potential treatment for schizophrenia and Huntington’s disease. It has shown promise in preclinical models for its antipsychotic effects.

Industry: Utilized in the development of new phosphodiesterase inhibitors with improved efficacy and safety profiles

Mécanisme D'action

Le mardepodect exerce ses effets en inhibant l’enzyme phosphodiestérase 10A. Cette inhibition entraîne une augmentation des niveaux d’adénosine monophosphate cyclique et de guanosine monophosphate cyclique dans le cerveau. Ces nucléotides cycliques jouent un rôle crucial dans la régulation de la signalisation neuronale et de la libération des neurotransmetteurs. En modulant ces voies, le this compound aide à normaliser l’activité des neurones sensibles à la dopamine, exerçant ainsi ses effets antipsychotiques .

Composés Similaires :

Papavérine : Un inhibiteur plus ancien de la phosphodiestérase 10A connu pour ses effets antipsychotiques dans les modèles animaux.

Dérivés de la quinoléine : D’autres inhibiteurs de la phosphodiestérase à base de quinoléine avec des degrés divers de sélectivité et d’efficacité.

Unicité du this compound : Le this compound se distingue par sa forte sélectivité pour le sous-type 10A de la phosphodiestérase et sa capacité à traverser la barrière hémato-encéphalique. Cette sélectivité réduit la probabilité d’effets hors cible et améliore son potentiel thérapeutique. De plus, le this compound a montré des résultats prometteurs dans les modèles précliniques, ce qui en fait l’un des inhibiteurs de la phosphodiestérase 10A les plus avancés en développement .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Mardepodect interacts primarily with the PDE10A enzyme . The PDE10A enzyme is expressed mostly in the striatum, nucleus accumbens, and olfactory tubercle . This compound’s interaction with PDE10A is highly selective, with an IC50 of 0.37 nM, and over 1000-fold selectivity over other phosphodiesterases .

Cellular Effects

This compound influences cell function by regulating the activity of dopamine-sensitive medium spiny neurons in the striatum . These neurons are known targets of conventional antipsychotic agents . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are largely due to its inhibition of PDE10A .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of PDE10A . This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which in turn affects various cellular processes .

Temporal Effects in Laboratory Settings

In the conditioned avoidance response assay (CAR), this compound was found to be active with an ED50 of 1 mg/kg . Over time, administration of this compound to mice caused a dose-dependent increase in striatal cGMP .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dosage of 1 mg/kg, this compound was found to be effective in the CAR assay . The effects of higher doses have not been reported.

Metabolic Pathways

This compound is involved in the cGMP signaling pathway, due to its inhibition of PDE10A . This could affect metabolic flux or metabolite levels, although specific interactions with enzymes or cofactors have not been reported.

Transport and Distribution

This compound can cross the blood-brain barrier , indicating that it is likely transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, have not been reported.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function have not been reported. Given its ability to cross the blood-brain barrier , it is likely that it is able to reach various compartments or organelles within cells.

Méthodes De Préparation

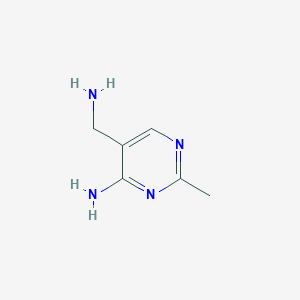

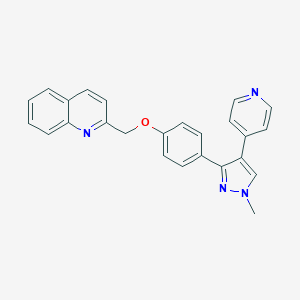

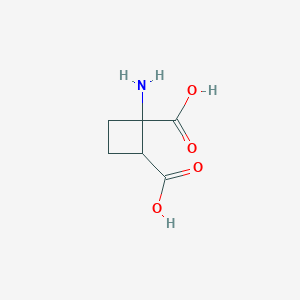

Voies de Synthèse et Conditions de Réaction : La synthèse du mardepodect implique la formation d’un dérivé de la quinoléine. Les étapes clés comprennent :

Formation du cycle pyrazole : Cela implique la réaction d’un dérivé de la pyridine avec de l’hydrazine pour former le cycle pyrazole.

Couplage avec le phénol : Le dérivé pyrazole est ensuite couplé avec un dérivé du phénol pour former le groupe phénoxy méthyle.

Formation du cycle quinoléine : L’étape finale implique la formation du cycle quinoléine par une réaction de cyclisation.

Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l’utilisation de catalyseurs pour améliorer les vitesses de réaction .

Types de Réactions :

Oxydation : Le this compound peut subir des réactions d’oxydation, en particulier au niveau du cycle pyrazole.

Réduction : Des réactions de réduction peuvent se produire au niveau du cycle quinoléine, conduisant à la formation de dérivés de la dihydroquinoléine.

Substitution : Le groupe phénoxy méthyle peut subir des réactions de substitution avec divers nucléophiles.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux Produits :

Oxydation : L’oxydation du cycle pyrazole peut conduire à la formation de N-oxydes de pyrazole.

Réduction : La réduction du cycle quinoléine donne des dérivés de la dihydroquinoléine.

Substitution : Les réactions de substitution donnent divers dérivés phénoxy méthyles en fonction du nucléophile utilisé.

4. Applications de la Recherche Scientifique

Le this compound a été largement étudié pour ses applications thérapeutiques potentielles :

Chimie : Utilisé comme composé modèle pour étudier le comportement des inhibiteurs de la phosphodiestérase.

Biologie : Investigué pour son rôle dans la modulation de l’activité neuronale et la libération des neurotransmetteurs.

Médecine : Exploré comme traitement potentiel de la schizophrénie et de la maladie de Huntington. Il a montré des résultats prometteurs dans les modèles précliniques pour ses effets antipsychotiques.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de la phosphodiestérase avec une efficacité et des profils de sécurité améliorés

Propriétés

IUPAC Name |

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEXWHKOMMASPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025873 | |

| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898562-94-2 | |

| Record name | 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898562-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mardepodect [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mardepodect | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08387 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARDEPODECT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)

![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)

![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)

![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)